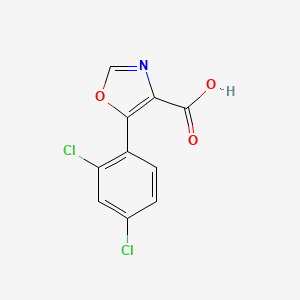

5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

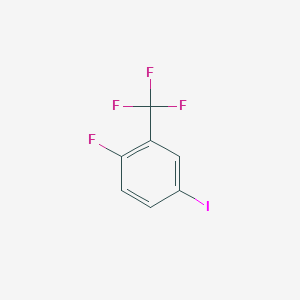

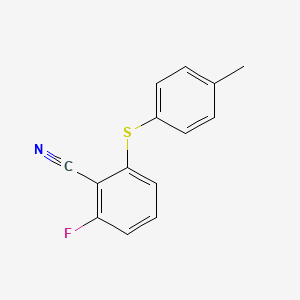

5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid is a unique chemical compound with the empirical formula C10H5Cl2NO3 . It has a molecular weight of 258.06 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for this compound is OC(=O)c1ncoc1-c2ccc(Cl)cc2Cl . The InChI key is GFJOSDQVNCMKER-UHFFFAOYSA-N . These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 258.06 . The InChI key is GFJOSDQVNCMKER-UHFFFAOYSA-N . Unfortunately, other specific physical and chemical properties were not found in the search results.Scientific Research Applications

Drug Development

5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid: is a versatile compound in drug development due to its structural complexity and potential biological activity. It can serve as a precursor for synthesizing various pharmacologically active molecules. For instance, its oxazole ring can be exploited to create new molecules with potential antileishmanial and antimalarial activities . The dichlorophenyl group could be instrumental in enhancing the lipophilicity of drug candidates, which is often required for better cell membrane permeability.

Organic Synthesis

In organic synthesis, this compound can be utilized in the formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling . Its carboxylic acid group provides a functional handle that can be modified into other functional groups or used to build more complex molecules. This adaptability makes it a valuable building block for constructing diverse organic compounds.

Biomedical Studies

The compound’s derivatives could be explored for their biological activities. For example, oxazole derivatives have been studied for their antimicrobial potential . The dichlorophenyl moiety, in particular, may interact with various biological targets, offering a pathway to discover new treatments for diseases.

properties

IUPAC Name |

5-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3/c11-5-1-2-6(7(12)3-5)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJOSDQVNCMKER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(N=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372336 |

Source

|

| Record name | 5-(2,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid | |

CAS RN |

255876-52-9 |

Source

|

| Record name | 5-(2,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.